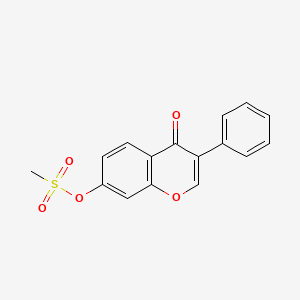

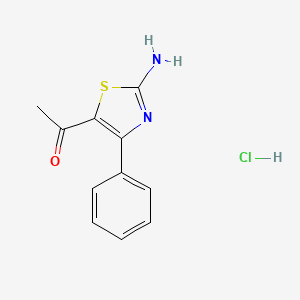

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate is a chemical compound that belongs to the class of chromones. It has gained significant attention in the scientific community due to its potential applications in various areas of research, including medicinal chemistry, drug discovery, and chemical biology.

Aplicaciones Científicas De Investigación

Synthesis Techniques

4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate and its derivatives have been synthesized using various innovative techniques. For instance, a microwave-assisted, methanesulfonic acid-catalyzed synthesis method has been developed for certain derivatives, offering benefits such as high yield, short reaction times, low energy consumption, and convenient work-up (Qi et al., 2014). Another method involves the use of hollow magnetic mesoporous nanoparticles as a catalyst for the synthesis of specific derivatives, showcasing advantages like excellent yields, short times, reusability of the catalyst, low catalyst loading, and environmental benignity (Safaei‐Ghomi et al., 2017).

Catalytic Applications

These compounds have also been employed as catalysts themselves. For instance, Bronsted acidic ionic liquid has been utilized to catalyze the synthesis of chromeno pyrimidinone derivatives, showing promising results in antimicrobial activity (Banothu & Bavanthula, 2012). Similarly, silica-bonded propylpiperazine-N-sulfamic acid has been used as a recyclable catalyst for synthesizing 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, offering advantages like high yields, cleaner reaction, simple methodology, and short reaction times (Ghashang et al., 2015).

Biological and Chemical Interactions

Antibacterial Activity

Various studies have explored the antibacterial properties of 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate derivatives. For instance, specific derivatives have shown high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami, 2019). Similarly, synthesized derivatives from 4-Chloro-chromen-2-one have been reported to exhibit antibacterial activity and are compared with standard drugs (Behrami, 2014).

Sulfatase Inhibition and Cancer Therapy

In the realm of cancer therapy, particularly breast cancer, sulfatase enzymes play a crucial role. Derivatives of 4-oxo-3-phenyl-4H-chromen-7-yl methanesulfonate have been studied for their potential as steroid sulfatase inhibitors. This research has included the synthesis of these derivatives, evaluation of their cytotoxicity against cancer cell lines, and molecular docking studies to elucidate their interaction with the sulfatase binding site (Javadi et al., 2021).

Mecanismo De Acción

Target of Action

Many chromen-based compounds, like coumarins, are known to interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound.

Mode of Action

The interaction of these compounds with their targets can lead to a variety of effects. For example, they might inhibit or activate the function of an enzyme, or they might bind to a receptor and trigger a cellular response .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in inflammation, it might affect the biochemical pathways related to inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling to effects on cell growth or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Propiedades

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-15(9-12)20-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXSFULMZKXXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2965736.png)

![N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965741.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2965743.png)

![3-(4-chlorobenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2965744.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2965745.png)

![N-(4-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2965747.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)